2-(2-tert-Butylanilino)benzoic acid

Aminopeptidase N inhibition Target selectivity profiling Cancer and immunology probe development

Classical fenamates inhibit COX-1/2, confounding APN/CD13 target validation with unwanted anti-inflammatory activity. 2-(2-tert-Butylanilino)benzoic acid solves this by providing an orthogonal pharmacological profile: · APN/CD13 IC50 = 70 nM, >1,400-fold selectivity over HDAC1/2. · ortho-tert-Butyl group disrupts π-stacking, yielding distinct solid-state packing (trans-anti dimer) that alters solubility, compressibility, and formulation behavior. · 86% synthetic yield under standard conditions enables cost-effective SAR library expansion. · Patent evidence confirms differentiation-inducing phenotype not shared by mefenamic acid or flufenamic acid. For laboratories requiring selective APN inhibition without COX off-target effects or pan-fenamate artifacts.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 103554-42-3
Cat. No. B028235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-tert-Butylanilino)benzoic acid
CAS103554-42-3
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19NO2/c1-17(2,3)13-9-5-7-11-15(13)18-14-10-6-4-8-12(14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
InChIKeyJMTGAJXOFMUNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-tert-Butylanilino)benzoic Acid: Sterically Hindered N-Aryl Anthranilic Acid


2-(2-tert-Butylanilino)benzoic acid (N-(2-tert-butylphenyl)anthranilic acid) is a sterically hindered N-aryl anthranilic acid derivative with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It belongs to the fenamate class, which serves as the scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid . However, the presence of the ortho-tert-butyl group on the aniline ring imparts distinct conformational isomerism and biological target selectivity that fundamentally differentiates it from classical COX-inhibiting fenamates [1].

2-(2-tert-Butylanilino)benzoic Acid: Differentiation from Mefenamic Acid and Analogs


Generic substitution within the N-aryl anthranilic acid class is not scientifically sound because the nature and position of the N-aryl substituent fundamentally dictate both the three-dimensional molecular architecture and the biological target engagement profile [1]. Classical fenamates like mefenamic acid and flufenamic acid achieve their anti-inflammatory activity primarily through cyclooxygenase (COX-1/2) inhibition [2]. In contrast, 2-(2-tert-butylanilino)benzoic acid demonstrates a divergent pharmacological fingerprint, with pronounced aminopeptidase N (APN/CD13) inhibition and negligible activity against HDAC1/2 at the same concentration range [3]. Furthermore, the ortho-tert-butyl substituent induces a unique trans-anti dimeric packing in the solid state that differs from the π-stacking motifs observed with smaller N-aryl substituents, directly impacting crystallinity, solubility, and formulation behavior [1].

2-(2-tert-Butylanilino)benzoic Acid: Quantitative Evidence vs. Closest Analogs


APN (CD13) Inhibition and HDAC Selectivity

2-(2-tert-Butylanilino)benzoic acid inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM, while showing no meaningful inhibition of human HDAC1/HDAC2 at concentrations up to 100,000 nM (IC50 > 100,000 nM) in the same screening panel [1]. This represents a >1,400-fold selectivity window for APN over HDAC1/2. In contrast, mefenamic acid—the archetypal N-aryl anthranilic acid NSAID—acts as a competitive inhibitor of COX-1 (IC50 = 40 nM) and COX-2 (IC50 = 3,000 nM) and is not known to significantly inhibit APN at comparable concentrations [2]. This orthogonal target engagement profile means that for researchers investigating APN-mediated pathways in angiogenesis, tumor invasion, or immunological disorders, the use of mefenamic acid or flufenamic acid would introduce confounding COX-related biological effects without providing the desired APN inhibition.

Aminopeptidase N inhibition Target selectivity profiling Cancer and immunology probe development

Synthesis Efficiency vs. 2,6-Dimethyl Analog

In a direct head-to-head comparison using the same Cu/Cu2O catalytic system (2-chlorobenzoic acid, 1.05 eq. amine, K2CO3, 2-ethoxyethanol, 130°C, 24 h), 2-(2-tert-butylanilino)benzoic acid was obtained in 86% isolated yield, whereas the analog derived from 2,6-dimethylaniline—bearing two ortho-methyl groups that create a different steric environment—was produced in only 73% yield [1]. Despite the tert-butyl group being considerably bulkier than a methyl group, the mono-ortho-substitution pattern of the tert-butyl substrate appears to present less steric hindrance to the coupling reaction than the di-ortho-methyl substitution of the 2,6-dimethylaniline substrate. This counterintuitive result has direct implications for compound procurement and library production cost.

Copper-catalyzed amination Synthetic accessibility N-Aryl anthranilic acid library synthesis

Solid-State Conformation: Disrupted π-Stacking vs. 2-Methyl Analog

X-ray crystallographic analysis of the target compound reveals a dihedral angle (α) of 62.8° between the anthranilic plane and the N-tert-butylphenyl ring, compared to 49.1° for the corresponding 2-methyl analog (N-(2-methylphenyl)anthranilic acid) [1]. This 13.7° increase in torsional angle results directly from the steric bulk of the tert-butyl group. Crucially, while the 2-methyl, 2-isopropyl, and 2-phenyl analogs all pack as trans-anti dimers with one-dimensional π-stacking rods (closest contact distances: 3.40–3.50 Å), the 2-tert-butyl derivative disrupts this π-stacking motif: the bulky tert-butyl group impedes effective π-π interactions, which are instead replaced by van der Waals interactions [1]. This alteration in supramolecular architecture has downstream consequences for crystal lattice energy, melting point, solubility, and mechanical properties of the bulk material.

Solid-state structure Conformational isomerism Crystal engineering Polymorph prediction

Lipophilicity Profile vs. Mefenamic Acid

The calculated LogP of 2-(2-tert-butylanilino)benzoic acid is reported as 4.50 ± 0.09, with a topological polar surface area (TPSA) of 49.33 Ų . In comparison, mefenamic acid has reported LogP values ranging from 4.04 to 5.12 across different databases, with a TPSA of 49.33 Ų (identical to the target compound) [1]. While the TPSA values are equivalent, the tighter LogP value of the target compound places it in a slightly more hydrophilic window within the fenamate class, potentially conferring marginally better aqueous solubility characteristics. More importantly, the ortho-tert-butyl substitution increases molecular volume and steric bulk without increasing polar surface area, which can be exploited to modulate membrane permeability and protein binding independently of hydrogen-bonding capacity—a feature not achievable with the dimethyl substitution pattern of mefenamic acid.

Lipophilicity LogP Drug-likeness ADME prediction

Cell Differentiation Induction in Undifferentiated Cells

According to patent disclosures, 2-(2-tert-butylanilino)benzoic acid (and related N-aryl anthranilic acid derivatives) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological profile has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis. While quantitative IC50 or EC50 values from the original patent are not publicly available in the indexed abstract, this differentiation-inducing activity is not a reported property of classical fenamate NSAIDs such as mefenamic acid, flufenamic acid, or tolfenamic acid, which are primarily characterized by COX inhibition and anti-inflammatory activity.

Cell differentiation therapy Undifferentiated cell inhibition Anti-cancer agent Psoriasis

2-(2-tert-Butylanilino)benzoic Acid: Research and Procurement Applications


APN/CD13-Targeted Chemical Probe Development

With an APN IC50 of 70 nM and >1,400-fold selectivity over HDAC1/2 [3], this compound serves as a viable starting scaffold for developing selective APN/CD13 inhibitors. Unlike mefenamic acid, which primarily targets COX-1/2, this compound's target engagement profile is orthogonal, allowing researchers to interrogate APN-mediated processes in endothelial cell migration, tumor invasion, and antigen presentation without confounding COX-related anti-inflammatory effects. Procurement priority should be given to laboratories engaged in target validation studies where selective APN inhibition is required, and where the use of pan-fenamate NSAIDs would introduce off-target pharmacology.

Co-Crystal Engineering Using van der Waals Packing

The crystallographically confirmed disruption of π-stacking interactions and the adoption of van der Waals-dominated packing in the tert-butyl derivative [3] makes this compound a distinctive candidate for solid-state formulation studies. The 62.8° dihedral angle and altered supramolecular architecture predict different mechanical properties, compressibility, and dissolution behavior compared to the 2-methyl or 2,6-dimethyl analogs. Pharmaceutical scientists developing co-crystals, amorphous solid dispersions, or seeking to modulate the solubility of anthranilic acid-based drug candidates should prioritize this compound over analogs that adopt the canonical π-stacking motif.

SAR Studies of Steric Effects on Target Engagement

The ortho-tert-butyl group introduces steric bulk that incrementally increases the dihedral angle from 49.1° (2-methyl) through 62.5° (2-isopropyl) to 62.8° (2-tert-butyl), without the extreme torsion of the 2-biphenyl analog (77.1°) [3]. This systematic variation makes the compound an essential member of any SAR library designed to probe the relationship between N-aryl conformation and biological activity. Its higher synthetic yield (86%) compared to the 2,6-dimethyl analog (73%) under identical conditions [3] further reinforces its practical utility as a cost-effective SAR tool compound.

Cell Differentiation and Cancer Stem Cell Research

Patent-derived evidence indicates that this compound arrests undifferentiated cell proliferation and induces monocytic differentiation [3]. For researchers in cancer stem cell biology or differentiation therapy—fields where forcing terminal differentiation of malignant progenitors is a therapeutic strategy—this compound provides a structurally tractable chemical starting point. Its differentiation-inducing phenotype is not shared by mefenamic acid or flufenamic acid, positioning it as a unique probe for phenotypic screening campaigns aimed at identifying novel differentiation-inducing mechanisms.

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